molecular formula C22H21NO2 B14374012 7-Naphthalen-1-yl-7-pyridin-3-yl-hept-6-enoic acid

7-Naphthalen-1-yl-7-pyridin-3-yl-hept-6-enoic acid

Cat. No.: B14374012
M. Wt: 331.4 g/mol
InChI Key: ZGASGOVOVSAMRD-RGVLZGJSSA-N
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Description

7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID is an organic compound that features both naphthalene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Hept-6-enoic Acid Backbone: This could be achieved through a series of reactions starting from simpler alkenes or alkynes.

    Introduction of the Naphthalene Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Introduction of the Pyridine Group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This could involve the conversion of the alkene group to an epoxide or diol.

    Reduction: This might include the reduction of the alkene to an alkane.

    Substitution: Both the naphthalene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Reagents like halogens (Br2, Cl2) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could yield alkanes.

Scientific Research Applications

Chemistry

In chemistry, 7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-2-YL)HEPT-6-ENOIC ACID: Similar structure but with the pyridine group in a different position.

    7-(NAPHTHALEN-2-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID: Similar structure but with the naphthalene group in a different position.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

(Z)-7-naphthalen-1-yl-7-pyridin-3-ylhept-6-enoic acid

InChI

InChI=1S/C22H21NO2/c24-22(25)14-3-1-2-11-20(18-10-7-15-23-16-18)21-13-6-9-17-8-4-5-12-19(17)21/h4-13,15-16H,1-3,14H2,(H,24,25)/b20-11+

InChI Key

ZGASGOVOVSAMRD-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C(=C/CCCCC(=O)O)/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=CCCCCC(=O)O)C3=CN=CC=C3

Origin of Product

United States

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